molecular formula C11H15N B13588920 (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine

(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine

Katalognummer: B13588920
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: DLJPRXRMICOAPF-HNHGDDPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Indane Ring: This can be achieved through cyclization reactions starting from suitable precursors such as phenylacetic acid derivatives.

    Introduction of the Ethanamine Group: This step often involves the reduction of a corresponding nitro or nitrile precursor to form the amine group.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce nitro or nitrile groups.

    Grignard Reactions: Utilizing Grignard reagents to introduce the ethanamine group.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Indanone derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its amine functionality.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

    Receptor Binding: Investigated for binding to specific biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as therapeutic agents for various diseases.

Industry

    Material Science: Used in the synthesis of materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (1r)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1r)-1-(2,3-Dihydro-1h-inden-1-yl)propan-1-amine: Similar structure with a propanamine group.

    (1r)-1-(2,3-Dihydro-1h-inden-1-yl)butan-1-amine: Similar structure with a butanamine group.

Uniqueness

    Structural Features: The specific arrangement of the indane moiety and ethanamine group.

    Reactivity: Unique reactivity patterns due to the presence of the amine group.

    Applications: Distinct applications in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1

InChI-Schlüssel

DLJPRXRMICOAPF-HNHGDDPOSA-N

Isomerische SMILES

C[C@H](C1CCC2=CC=CC=C12)N

Kanonische SMILES

CC(C1CCC2=CC=CC=C12)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.